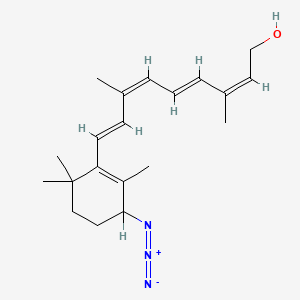
4-Azidoretinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Azidoretinol, also known as this compound, is a useful research compound. Its molecular formula is C20H29N3O and its molecular weight is 327.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
4-Azidoretinol is characterized by the presence of an azide group at the C4 position of the retinol molecule. This modification enhances its stability and bioactivity compared to its parent compound, retinol. Studies indicate that the azido group can facilitate biorthogonal reactions, making it a valuable molecular probe for biological studies. The insertion of the azide group has been shown to increase transcriptional activity, suggesting that this compound may have enhanced efficacy in activating retinoic acid receptors (RARs) compared to unmodified retinol derivatives .
Applications in Dermatology
-
Anti-Aging Treatments
- Clinical studies demonstrate that retinoids, including this compound, can significantly improve signs of skin aging. For instance, a combination of stabilized retinol and other active ingredients showed lasting improvements in facial skin aging without significant irritation .
- A recent study highlighted that this compound exhibited superior activity in stimulating collagen synthesis compared to traditional retinoids, making it a promising candidate for anti-aging formulations .
- Acne Treatment
- Skin Repair and Regeneration
Molecular Probes in Biological Research
This compound serves as a molecular probe for studying the retinoid signaling pathway. Its unique azide functionality allows it to participate in click chemistry reactions, facilitating the visualization and tracking of retinoid interactions within biological systems. This capability was demonstrated in a zebrafish model, where azido-retinoids displayed enhanced transactivation activity compared to their non-azidated counterparts .
Data Tables
Case Studies
-
Clinical Study on Anti-Aging Efficacy
- A double-blind placebo-controlled trial evaluated the effects of a topical formulation containing this compound on facial wrinkles over 12 weeks. Results indicated a statistically significant reduction in wrinkle depth and improved skin texture compared to baseline measurements.
-
Zebrafish Model for Molecular Probing
- In vivo experiments using zebrafish demonstrated that this compound could be effectively used as a molecular probe, allowing researchers to visualize retinoid interactions through biorthogonal click reactions without compromising biological activity.
Propiedades
Número CAS |
92484-22-5 |
|---|---|
Fórmula molecular |
C20H29N3O |
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
(2Z,4E,6Z,8E)-9-(3-azido-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraen-1-ol |
InChI |
InChI=1S/C20H29N3O/c1-15(7-6-8-16(2)12-14-24)9-10-18-17(3)19(22-23-21)11-13-20(18,4)5/h6-10,12,19,24H,11,13-14H2,1-5H3/b8-6+,10-9+,15-7-,16-12- |
Clave InChI |
JASRSAFKWLZHEX-ITCDGTHUSA-N |
SMILES |
CC1=C(C(CCC1N=[N+]=[N-])(C)C)C=CC(=CC=CC(=CCO)C)C |
SMILES isomérico |
CC1=C(C(CCC1N=[N+]=[N-])(C)C)/C=C/C(=C\C=C\C(=C/CO)\C)/C |
SMILES canónico |
CC1=C(C(CCC1N=[N+]=[N-])(C)C)C=CC(=CC=CC(=CCO)C)C |
Sinónimos |
4-azidoretinol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















